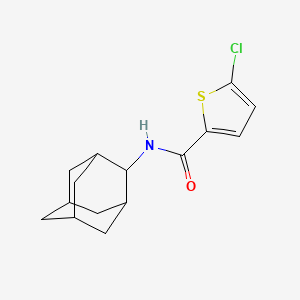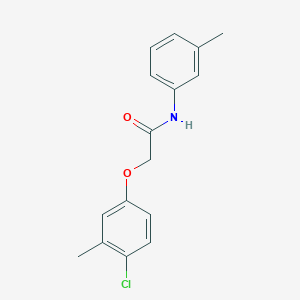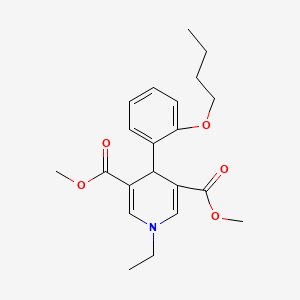
N-2-adamantyl-5-chloro-2-thiophenecarboxamide
Übersicht
Beschreibung
N-2-adamantyl-5-chloro-2-thiophenecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological and pathological processes, including inflammation, pain, and cancer. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Wirkmechanismus
The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Upon activation, it can induce the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-2-adamantyl-5-chloro-2-thiophenecarboxamide acts as a competitive antagonist of P2X7 receptor by binding to its allosteric site and preventing the binding of ATP. This inhibition can block the downstream signaling pathways and reduce the production of cytokines, leading to the suppression of inflammation and pain.
Biochemical and Physiological Effects
N-2-adamantyl-5-chloro-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that N-2-adamantyl-5-chloro-2-thiophenecarboxamide can inhibit the activation of P2X7 receptor in immune cells, such as macrophages and microglia, and reduce the production of pro-inflammatory cytokines. It can also inhibit the proliferation and migration of cancer cells by inducing apoptosis and suppressing angiogenesis. In vivo studies have shown that N-2-adamantyl-5-chloro-2-thiophenecarboxamide can attenuate the severity of inflammatory and neuropathic pain, as well as reduce the tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-adamantyl-5-chloro-2-thiophenecarboxamide has several advantages as a tool compound for scientific research. It is a selective antagonist of P2X7 receptor and does not affect other purinergic receptors or ion channels. It has a high binding affinity and potency for P2X7 receptor, allowing for the effective inhibition of its activity. It is also stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of N-2-adamantyl-5-chloro-2-thiophenecarboxamide in lab experiments. It has a relatively short half-life in vivo and may require frequent dosing to maintain its efficacy. It may also have off-target effects at high concentrations or prolonged exposure, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on N-2-adamantyl-5-chloro-2-thiophenecarboxamide and its potential therapeutic applications. One direction is to investigate the role of P2X7 receptor in other pathological conditions, such as autoimmune diseases and neurodegenerative disorders. Another direction is to optimize the pharmacokinetic and pharmacodynamic properties of N-2-adamantyl-5-chloro-2-thiophenecarboxamide to enhance its efficacy and reduce its toxicity. This can be achieved by modifying its chemical structure or developing novel delivery systems. Furthermore, the combination of N-2-adamantyl-5-chloro-2-thiophenecarboxamide with other drugs or therapies may also be explored to achieve synergistic effects and improve the clinical outcomes.
Wissenschaftliche Forschungsanwendungen
N-2-adamantyl-5-chloro-2-thiophenecarboxamide has been widely used as a tool compound to study the role of P2X7 receptor in various biological processes. It has been shown to inhibit the activation of P2X7 receptor by ATP, a natural ligand of this receptor. This inhibition can lead to the suppression of inflammation, pain, and cancer growth, which are associated with the overactivation of P2X7 receptor. N-2-adamantyl-5-chloro-2-thiophenecarboxamide has been used in both in vitro and in vivo studies to investigate the molecular and cellular mechanisms underlying these processes. It has also been tested in preclinical animal models of disease to evaluate its therapeutic potential.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNOS/c16-13-2-1-12(19-13)15(18)17-14-10-4-8-3-9(6-10)7-11(14)5-8/h1-2,8-11,14H,3-7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIMORIYEQFXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B4671344.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4671350.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4671355.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4671360.png)
![N-(3-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4671371.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4671378.png)
![4-{[3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4671389.png)

![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4671400.png)
![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide](/img/structure/B4671409.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4671421.png)
![8,9-dimethyl-2-(4-pyridinyl)-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671426.png)